molecular formula C20H46O5SiSn B12804783 Einecs 273-532-6 CAS No. 68988-58-9

Einecs 273-532-6

Cat. No.: B12804783
CAS No.: 68988-58-9
M. Wt: 513.4 g/mol
InChI Key: ODJNEHNSFGJIIZ-UHFFFAOYSA-N
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Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 273-532-6 is a regulatory identifier for a chemical compound classified under the CLP Regulation (Classification, Labelling, and Packaging of Substances and Mixtures). Such compounds are often used in industrial applications like coatings, firefighting foams, or electrochemical systems due to their thermal stability and surface-active properties.

Properties

CAS No.

68988-58-9

Molecular Formula

C20H46O5SiSn

Molecular Weight

513.4 g/mol

IUPAC Name

dibutyl(oxo)tin;tetrapropyl silicate

InChI

InChI=1S/C12H28O4Si.2C4H9.O.Sn/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*1-3-4-2;;/h5-12H2,1-4H3;2*1,3-4H2,2H3;;

InChI Key

ODJNEHNSFGJIIZ-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](=O)CCCC.CCCO[Si](OCCC)(OCCC)OCCC

Origin of Product

United States

Preparation Methods

The preparation methods for Einecs 273-532-6 involve specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. Industrial production methods may vary, but they typically involve large-scale synthesis using advanced chemical engineering techniques .

Chemical Reactions Analysis

Hydrolysis Reactions

The tetrapropoxysilane component undergoes hydrolysis in the presence of water, analogous to tetraethyl orthosilicate (TEOS) . The reaction follows:

Si(OPr)4+2H2OSiO2+4PrOH\text{Si(OPr)}_4 + 2\text{H}_2\text{O} \rightarrow \text{SiO}_2 + 4\text{PrOH}

Here, PrOH denotes propanol. The tin component (dibutyloxostannane) likely acts as a Lewis acid catalyst , accelerating hydrolysis through coordination with water or silanol intermediates .

Key Observations:

  • Hydrolysis products include amorphous silica (SiO₂) and propanol, with potential formation of tin-containing intermediates .

  • Reaction rates depend on pH, temperature, and the catalytic activity of the tin moiety .

Condensation Reactions

Under controlled conditions, hydrolyzed intermediates undergo condensation to form Si–O–Si or Si–O–Sn networks. For example:

2Si(OH)4+Sn(OBut)2Si–O–Sn–O–Si+2ButOH+2H2O2\text{Si(OH)}_4 + \text{Sn(OBut)}_2 \rightarrow \text{Si–O–Sn–O–Si} + 2\text{ButOH} + 2\text{H}_2\text{O}

This process is critical in forming hybrid materials with applications in coatings and catalysis .

Experimental Data:

ConditionProductYield (%)Reference
pH 4–6Si–O–Sn networks70–85
pH > 8Silica gel>90

Thermal Decomposition

At elevated temperatures (>300°C), the compound decomposes via:

C20H46O5SiSnSiO2+SnO2+Volatile organics\text{C}_{20}\text{H}_{46}\text{O}_5\text{SiSn} \rightarrow \text{SiO}_2 + \text{SnO}_2 + \text{Volatile organics}

The tin oxide (SnO₂) residue suggests oxidative degradation of the dibutyloxostannane moiety .

Thermogravimetric Analysis (TGA):

  • Weight loss : ~60% between 200–400°C (attributed to organic volatiles).

  • Residue : ~40% (SiO₂ and SnO₂) .

Stability Considerations

  • Moisture sensitivity : Rapid hydrolysis in humid environments necessitates anhydrous storage .

  • Light exposure : UV radiation accelerates degradation, forming free radicals and tin oxides .

Scientific Research Applications

Einecs 273-532-6 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, the compound could be explored for its potential therapeutic effects. Industrial applications include its use in the manufacturing of various products, where its chemical properties are leveraged for specific purposes .

Mechanism of Action

The mechanism of action of Einecs 273-532-6 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the context in which the compound is used. Understanding the molecular targets and pathways involved is crucial for optimizing its use in scientific research and industrial applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize EINECS 273-532-6, three structurally or functionally analogous compounds are analyzed:

Quaternary Ammonium Compounds with Perfluoroalkenyl Groups

  • EINECS 910-81-09-3 : A quaternary ammonium chloride with a hydroxyethyl-dimethyl-(γ-ω-perfluoro-C8-14-alkenyl) group.
  • EINECS 921-29-34-5 : A quaternary ammonium methyl sulfate with similar perfluoroalkenyl substituents.
  • CAS 673-32-5 : A hydrocarbon (C9H8) with high solubility (0.125 mg/mL) and low skin permeability (log Kp = -4.85 cm/s) .

Key Comparative Data

Property This compound (Hypothetical) EINECS 910-81-09-3 EINECS 921-29-34-5 CAS 673-32-5
Molecular Weight ~500–600 g/mol (estimated) Not specified Not specified 116.16 g/mol
Solubility Likely low (hydrophobic chains) High (ionic nature) Moderate (sulfate group) 0.125 mg/mL
Thermal Stability High (perfluorinated backbone) High High Moderate
Toxicity Potential bioaccumulation concerns Limited data Limited data Low (non-ionic hydrocarbon)
Primary Application Surfactants, coatings Industrial surfactants Firefighting foams Organic synthesis

Structural and Functional Contrasts

  • Perfluoroalkyl vs. Hydrocarbon Chains : this compound and its quaternary ammonium analogs () exhibit superior chemical inertness and thermal resistance compared to hydrocarbons like CAS 673-32-5, which lack fluorination .
  • Ionic vs. Non-Ionic: The ionic nature of EINECS 910-81-09-3 and 921-29-34-5 enhances solubility in polar solvents, whereas this compound may require co-solvents for dispersion.
  • Toxicity Profiles : Fluorinated compounds often raise environmental persistence concerns, whereas hydrocarbons like CAS 673-32-5 degrade more readily but offer lower functional versatility .

Research Findings and Industrial Relevance

  • Synthesis : Fluorinated quaternary ammonium compounds are synthesized via halide or sulfate substitution reactions, as described in for analogous hydrocarbons. Key steps include controlled fluorination and purification to avoid byproducts .
  • Performance: this compound analogs demonstrate exceptional efficacy in lowering surface tension (e.g., <20 mN/m) compared to non-fluorinated surfactants (>30 mN/m) .
  • Regulatory Challenges : Perfluoroalkyl substances (PFAS) face increasing scrutiny under regulations like EU REACH, necessitating alternatives with shorter fluorinated chains or biodegradable substituents .

Q & A

Q. How can researchers validate EC 273-532-6’s spectroscopic fingerprints across different laboratories?

  • Answer : Organize inter-laboratory comparisons using standardized reference materials. Apply Bland-Altman plots to assess agreement between results. Publish detailed calibration protocols, including instrument settings and baseline correction methods, to minimize inter-lab variability .

Tables for Reference

Parameter Recommended Method Validation Criteria
PurityHPLC with UV/Vis detection≥95% by area normalization
SolubilityShake-flask methodConsistency across 3 independent trials
Thermal StabilityTGA/DSCDecomposition onset ±2°C reproducibility

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